
(1R)-(+)-Fenchyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-(+)-Fenchyl acetate: is a naturally occurring organic compound classified as a monoterpene ester. It is derived from fenchol, a bicyclic monoterpene alcohol, and acetic acid. This compound is known for its pleasant, camphor-like aroma and is commonly found in essential oils of various plants, including fennel and lavender. It is widely used in the fragrance and flavor industries due to its aromatic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (1R)-(+)-Fenchyl acetate can be synthesized through the esterification of (1R)-(+)-fenchol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous distillation to separate the product from the reaction mixture. The use of advanced catalytic systems and controlled reaction conditions ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: (1R)-(+)-Fenchyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (1R)-(+)-fenchol and acetic acid in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Hydrolysis: (1R)-(+)-Fenchol and acetic acid.
Reduction: (1R)-(+)-Fenchyl alcohol.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1R)-(+)-Fenchyl acetate is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the study of plant biochemistry and essential oil composition.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new pharmaceuticals with antimicrobial or anti-inflammatory effects.
Industry: In the fragrance and flavor industries, this compound is used to impart a pleasant aroma to various products, including perfumes, soaps, and food items.
Wirkmechanismus
The mechanism of action of (1R)-(+)-Fenchyl acetate is primarily related to its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic aroma.
In biological systems, its antimicrobial and anti-inflammatory effects are thought to be mediated through interactions with cellular membranes and enzymes, although the exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
(1R)-(+)-Fenchol: The parent alcohol from which (1R)-(+)-Fenchyl acetate is derived.
Bornyl acetate: Another monoterpene ester with a similar structure and aroma.
Isobornyl acetate: A structural isomer of bornyl acetate with similar applications in fragrances.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its isomers and related compounds. Its pleasant camphor-like aroma and potential biological activities make it a valuable compound in various fields.
Eigenschaften
Molekularformel |
C12H20O2 |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
[(1R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-11(2,3)9-5-6-12(10,4)7-9/h9-10H,5-7H2,1-4H3/t9?,10?,12-/m1/s1 |
InChI-Schlüssel |
JUWUWIGZUVEFQB-RTYFJBAXSA-N |
Isomerische SMILES |
CC(=O)OC1[C@@]2(CCC(C2)C1(C)C)C |
Kanonische SMILES |
CC(=O)OC1C(C2CCC1(C2)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



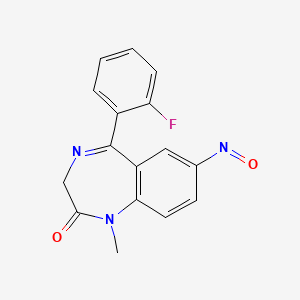
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] octanoate](/img/structure/B13406523.png)
![(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13406526.png)

![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
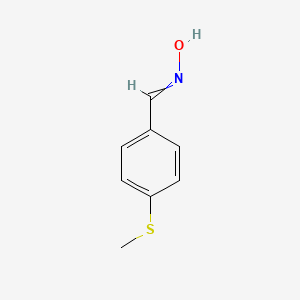
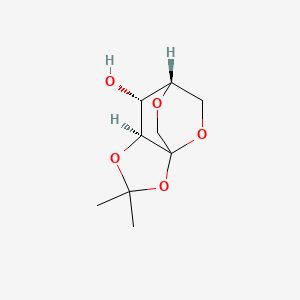
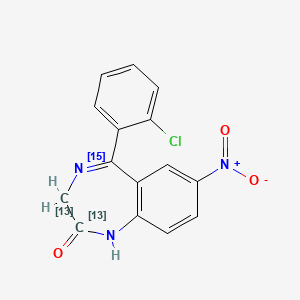
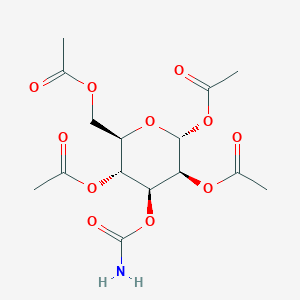
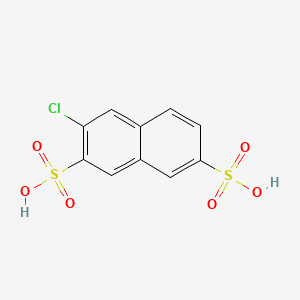

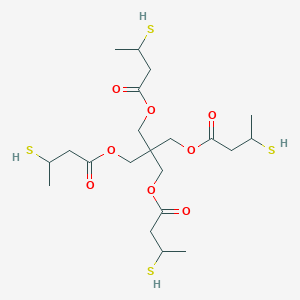
![2-[(2-Hydroxyethyl)methylamino]-1-phenyl-1-propanone](/img/structure/B13406576.png)
